molecular formula C11H9F3O B12356089 (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal

Cat. No.: B12356089
M. Wt: 214.18 g/mol
InChI Key: FLVRLNFCFKXVDV-SOFGYWHQSA-N
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Description

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and 2-methylpropenal.

    Condensation Reaction: The key step involves a condensation reaction between 2-(trifluoromethyl)benzaldehyde and 2-methylpropenal under basic conditions. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 2-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism by which (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methyl-3-phenylprop-2-enal: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    (E)-2-methyl-3-[2-(difluoromethyl)phenyl]prop-2-enal: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

    (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enone: Similar structure but with a ketone group instead of an aldehyde group, affecting its chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in (E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to participate in specific chemical reactions that are not possible with non-fluorinated analogs. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal

InChI

InChI=1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b8-6+

InChI Key

FLVRLNFCFKXVDV-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1C(F)(F)F)/C=O

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)C=O

Origin of Product

United States

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